![molecular formula C28H47IOSi B12325724 4-Ylidene]-ethylidene}-4-methylene-cyclohexyloxy)-dimethyl-silane](/img/structure/B12325724.png)
4-Ylidene]-ethylidene}-4-methylene-cyclohexyloxy)-dimethyl-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ylidene]-ethylidene}-4-methylene-cyclohexyloxy)-dimethyl-silane is a complex organosilicon compound. Organosilicon compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound, in particular, features a unique structure that combines silicon with organic moieties, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ylidene]-ethylidene}-4-methylene-cyclohexyloxy)-dimethyl-silane typically involves multiple steps. One common approach is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond. This reaction is often catalyzed by transition metals such as platinum or rhodium. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Ylidene]-ethylidene}-4-methylene-cyclohexyloxy)-dimethyl-silane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation, for example, can be achieved using reagents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents, often under inert atmospheres.
Substitution: Halogens like chlorine or bromine, typically in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols or siloxanes, while reduction could produce silanes. Substitution reactions can result in various halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Ylidene]-ethylidene}-4-methylene-cyclohexyloxy)-dimethyl-silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the development of biomaterials and drug delivery systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of advanced materials, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which 4-Ylidene]-ethylidene}-4-methylene-cyclohexyloxy)-dimethyl-silane exerts its effects involves its interaction with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The pathways involved often include the formation of reactive intermediates, such as silyl radicals or cations, which can then undergo further transformations.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylsilane: A simpler organosilicon compound with fewer functional groups.
Trimethylsilyl chloride: Another organosilicon compound used in organic synthesis.
Tetramethylsilane: Commonly used as a reference standard in NMR spectroscopy.
Uniqueness
4-Ylidene]-ethylidene}-4-methylene-cyclohexyloxy)-dimethyl-silane stands out due to its complex structure, which combines multiple functional groups and a silicon atom. This complexity allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in both research and industrial applications.
Propiedades
Fórmula molecular |
C28H47IOSi |
|---|---|
Peso molecular |
554.7 g/mol |
Nombre IUPAC |
[(1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C28H47IOSi/c1-20-11-14-24(30-31(7,8)27(3,4)5)18-23(20)13-12-22-10-9-17-28(6)25(21(2)19-29)15-16-26(22)28/h12-13,21,24-26H,1,9-11,14-19H2,2-8H3/b22-12+,23-13+/t21-,24+,25-,26?,28-/m1/s1 |
Clave InChI |
HISNRFHCHAMNRT-SSKOSNNZSA-N |
SMILES isomérico |
C[C@H](CI)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C |
SMILES canónico |
CC(CI)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12325645.png)
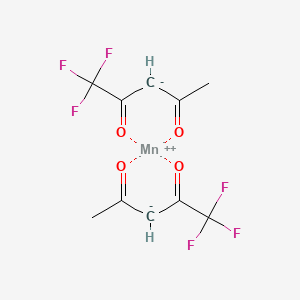
![(1,6,10,10,14,18,21,21-Octamethyl-3-oxahexacyclo[13.8.0.02,4.05,14.06,11.018,23]tricos-15-en-9-yl) acetate](/img/structure/B12325660.png)
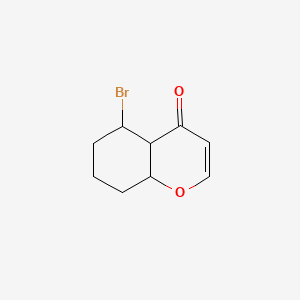
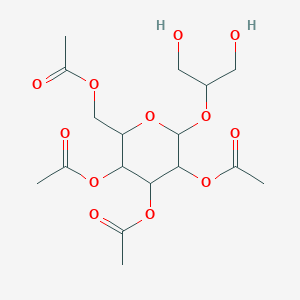
![Thiopyrano[3,2-C]pyrazol-3(5H)-one, 1,2,6,7-tetrahydro-](/img/structure/B12325677.png)
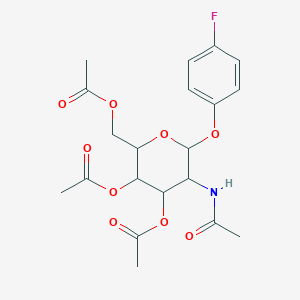
![2-[(1R,3S)-2,2-dimethyl-3-(2-methyl-1H-indol-3-yl)cyclopropyl]acetic acid;2-methylpropan-2-amine](/img/structure/B12325703.png)

![1H-Purine-2,6-dione, 1,3-diethyl-3,7-dihydro-8-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]-7-methyl-, (E)-(9CI)](/img/structure/B12325731.png)

![(4-Acetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12325740.png)
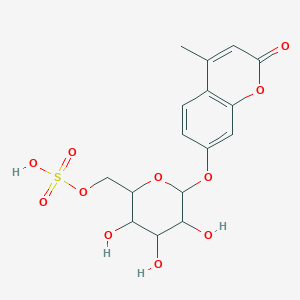
![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12325750.png)
